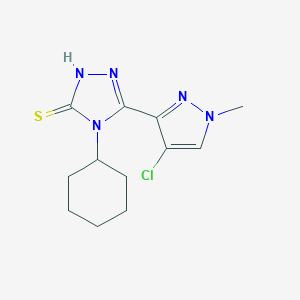![molecular formula C14H9F2N5O B279941 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
Wirkmechanismus
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B-cell receptor signaling pathways. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the development of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to establish the long-term safety and efficacy of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in preclinical models and clinical trials.
Synthesemethoden
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorobenzoyl chloride with 4-aminophenyl tetrazole to form the intermediate 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
Molekularformel |
C14H9F2N5O |
|---|---|
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI-Schlüssel |
PIYSDZWKDKRXLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)